1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride
Overview
Description
This compound, also known as 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-propanone hydrochloride, has a molecular formula of C14H18ClNO3 . It is a chemical compound with an average mass of 283.751 Da and a monoisotopic mass of 283.097534 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxol group (a benzene ring fused to a 1,3-dioxolane ring), a pyrrolidinyl group (a five-membered ring with one nitrogen atom), and a propanone group (a three-carbon chain with a carbonyl group at one end). The exact spatial arrangement of these groups would depend on the specific synthesis process used .Scientific Research Applications
Characterization and Classification
- Scheduling as a Controlled Substance : This compound, along with other synthetic cathinones, has been placed into Schedule I of the Controlled Substances Act due to its potential for abuse and lack of accepted medical use. This classification emphasizes the need for regulatory control and highlights the risks associated with handling such substances (Federal Register, 2017).
- Structural Analysis : A study described the structures of the hydrochloride hydrates of pentylone and dibutylone, and the hydrochloride salt of ephylone, which are new designer cathinones. This research provides insights into the chemical characteristics of these compounds, including "1-(1,3-Benzodioxol-5-yl)-4-methyl-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride" (Wood, Bernal, & Lalancette, 2017).
Related Studies on Synthetic Cathinones
- Analytical Characterization : An analytical study focused on the characterization of three cathinone derivatives, providing valuable information on their identification and potential for abuse (Apirakkan et al., 2018).
- Neuropharmacology Study : Research on butylone and pentylone, similar cathinone derivatives, explored their neuropharmacology, indicating their action as dopamine transporter blockers but 5-HT transporter substrates. Such studies are crucial for understanding the biological effects of these compounds (Saha et al., 2018).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-methyl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-12(2)9-14(18-7-3-4-8-18)17(19)13-5-6-15-16(10-13)21-11-20-15;/h5-6,10,12,14H,3-4,7-9,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGWORYGYWLLQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342381 | |
Record name | MDPIHP hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24622-58-0 | |
Record name | Mdpihp hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024622580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDPIHP hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDPIHP HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYV76Y78FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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